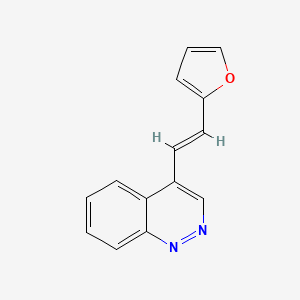

4-(2-(Furan-2-yl)vinyl)cinnoline

Descripción

4-(2-(Furan-2-yl)vinyl)cinnoline (CAS: 5387-96-2) is a cinnoline derivative featuring a furan-substituted vinyl group at the 4-position of the cinnoline core. Cinnolines are nitrogen-containing heterocyclic compounds with a bicyclic structure analogous to quinoline but with adjacent nitrogen atoms. This compound is synthesized with 97% purity and is stabilized with a mix of unspecified stabilizers (TBC) for storage .

Propiedades

Número CAS |

5387-96-2 |

|---|---|

Fórmula molecular |

C14H10N2O |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

4-[(E)-2-(furan-2-yl)ethenyl]cinnoline |

InChI |

InChI=1S/C14H10N2O/c1-2-6-14-13(5-1)11(10-15-16-14)7-8-12-4-3-9-17-12/h1-10H/b8-7+ |

Clave InChI |

SVFLUDUTWWCIRH-BQYQJAHWSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CO3 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CO3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-yl)vinyl)cinnoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the furan-2-yl vinyl precursor and the cinnoline core.

Coupling Reaction: The furan-2-yl vinyl group is introduced to the cinnoline ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Heck reaction.

Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (around 100-150°C).

Industrial Production Methods

While specific industrial production methods for 4-(2-(Furan-2-yl)vinyl)cinnoline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(Furan-2-yl)vinyl)cinnoline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the cinnoline ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under appropriate conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4-(2-(Furan-2-yl)ethyl)cinnoline.

Substitution: Halogenated or nitro-substituted cinnoline derivatives.

Aplicaciones Científicas De Investigación

4-(2-(Furan-2-yl)vinyl)cinnoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 4-(2-(Furan-2-yl)vinyl)cinnoline exerts its effects depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the furan and cinnoline rings, which can participate in various chemical transformations.

Comparación Con Compuestos Similares

Structural Analogs in the Cinnoline Series

4-(2-(Pyridin-2-yl)vinyl)cinnoline (CAS: 5387-89-3)

- Molecular Formula : C₁₅H₁₁N₃

- Molecular Weight : 233.27 g/mol

- Key Feature: Replaces the furan group with a pyridine ring. Pyridine is a stronger electron-withdrawing group than furan, which may alter electronic properties and binding interactions in biological systems.

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline (CAS: 5273-46-1)

- Molecular Formula : C₁₅H₁₀FN₃

- Molecular Weight : 251.26 g/mol

- Key Feature: Incorporates a fluorine atom at the 6-position of the cinnoline core, alongside the pyridinylvinyl group. Fluorination typically enhances metabolic stability and bioavailability in drug candidates. No toxicity or efficacy data is available in the provided evidence .

Quinoline Analogs with Furan Substituents

- Example: 2-(2-Furyl)quinoline-4-carboxylic acid (CAS: 20146-25-2) Molecular Formula: C₁₄H₉NO₃ Key Feature: A quinoline derivative with a furan substituent and a carboxylic acid group. Unlike cinnolines, quinolines have a single nitrogen atom in their bicyclic structure. This compound is reported as a pharmaceutical intermediate, though specific bioactivity data is unavailable .

Physicochemical and Structural Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-(2-(Furan-2-yl)vinyl)cinnoline | 5387-96-2 | Not explicitly stated* | ~223.24 (estimated) | Furan-vinyl | 97% |

| 4-(2-(Pyridin-2-yl)vinyl)cinnoline | 5387-89-3 | C₁₅H₁₁N₃ | 233.27 | Pyridinyl-vinyl | Not stated |

| 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline | 5273-46-1 | C₁₅H₁₀FN₃ | 251.26 | Pyridinyl-vinyl + fluorine | Not stated |

| 2-(2-Furyl)quinoline-4-carboxylic acid | 20146-25-2 | C₁₄H₉NO₃ | 239.23 | Furan + carboxylic acid | Not stated |

*Estimated molecular formula for 4-(2-(Furan-2-yl)vinyl)cinnoline: C₁₄H₉N₃O (based on structural analysis).

Implications of Substituent Variations

- Furan vs. Pyridine’s nitrogen offers hydrogen-bonding capability, which may improve target affinity .

- Fluorine Addition : The 6-fluoro derivative (CAS: 5273-46-1) demonstrates how halogenation can fine-tune electronic properties and pharmacokinetics, though this requires experimental validation .

- Cinnoline vs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.